7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
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Properties
IUPAC Name |
7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-3-12-10(2)19-17-21(16(12)23)8-11(9-24-17)15(22)20-14-7-5-4-6-13(14)18/h4-7,11H,3,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEENMLNTZCJPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421499-74-2) belongs to a class of heterocyclic compounds that have shown significant biological activity in various studies. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure includes a thiazine ring and exhibits a unique combination of functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound possess diverse biological activities including:
- Anticancer Properties : Several studies have demonstrated that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have been evaluated for their ability to inhibit cell proliferation in cancer models such as A431 vulvar epidermal carcinoma cells .
- Antimicrobial Activity : The thiazine moiety in the compound is known for its antimicrobial properties. Research has shown that thiazine derivatives can effectively inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in nucleotide synthesis and metabolism. This inhibition can lead to reduced DNA synthesis in rapidly dividing cells such as cancer cells.
- Interference with Cell Signaling Pathways : Some studies suggest that these compounds may modulate signaling pathways associated with cell survival and apoptosis. This modulation can enhance the sensitivity of cancer cells to chemotherapeutic agents.
Case Study 1: Anticancer Activity
A recent study investigated the effect of a thiazine derivative on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of related thiazine compounds against various bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, suggesting potential for development as novel antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1421499-74-2 |
| Molecular Formula | C17H18FN3O2S |
| Molecular Weight | 347.4 g/mol |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include the formation of intermediate derivatives followed by cyclization and functionalization. The characterization of the compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and dynamics.
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and composition.
- X-ray Crystallography : Offers detailed insights into the molecular arrangement in solid-state.
Biological Activities
The compound has shown promising biological activities in several studies:
Antibacterial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial properties. For instance, compounds containing thiazine or thiazole moieties have been evaluated against various bacterial strains. The activity is often compared with standard antibiotics such as Ciprofloxacin and Rifampicin. Some derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to these established antibiotics, suggesting potential use in treating bacterial infections .
Anticancer Potential
Compounds with similar structural frameworks have been explored for their anticancer activities. They may act through various mechanisms, including inhibition of specific enzymes involved in cancer cell proliferation or induction of apoptosis in tumor cells. The evaluation often includes testing against different cancer cell lines to determine efficacy and selectivity .
Antitubercular Activity
The compound's derivatives have also been assessed for antitubercular properties. Studies indicate that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing MIC values that suggest effectiveness against this pathogen .
Case Studies
- Antibacterial Evaluation : In a study evaluating a series of thiazole derivatives, one compound exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
- Anticancer Studies : A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines. One derivative showed significant cytotoxic effects at low concentrations, highlighting its potential as a therapeutic agent .
Preparation Methods
Cyclocondensation of Thiourea and β-Ketoester Derivatives
A widely adopted route involves the reaction of thiourea with ethyl acetoacetate derivatives under acidic conditions to form the thiazine ring. For example:
- Thiourea (1.0 equiv) and ethyl 3-ethyl-4-methylacetoacetate (1.2 equiv) are refluxed in acetic acid (AcOH) with catalytic p-toluenesulfonic acid (PTSA) at 110°C for 12 hours.
- The intermediate undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the 6-oxo-pyrimido-thiazine core.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, AcOH, PTSA | 110°C | 12 h | 65–70% |
| 2 | POCl₃ | 80°C | 6 h | 75–80% |
Installation of the N-(2-Fluorophenyl)carboxamide Group
Carboxamide Formation via Amidation
The carboxyl group at position 3 is activated and coupled with 2-fluoroaniline:
- Chloroformate activation : The core carboxylic acid (1.0 equiv) reacts with ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in dichloromethane (DCM) at 0°C.
- Amine coupling : 2-Fluoroaniline (1.5 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
Optimization Notes
- Yield improvement (78% → 89%) is achieved using Hünig’s base (DIPEA) instead of N-methylmorpholine.
- Purification : Flash chromatography (SiO₂, 30% ethyl acetate/hexane) isolates the product.
Alternative Routes and Comparative Analysis
One-Pot Multi-Component Reaction (MCR) Approach
A patent-described method employs a ruthenium-catalyzed asymmetric hydrogenation to streamline synthesis:
- 1,3,5-Tricarbonyl precursor (1.0 equiv), 2-fluoroaniline (1.2 equiv), and Ru-(S)-BINAP catalyst (0.05 equiv) react under H₂ (50 psi) in methanol at 40°C for 48 hours.
- Stereoselectivity : >95% enantiomeric excess (ee) is achieved via chiral ligand mediation.
Advantages
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
-Issue : Thiourea dimerization lowers core yield.
-Solution : Molecular sieves (3Å) absorb NH₃, shifting equilibrium toward product.
Carboxamide Hydrolysis
-Issue : Ester hydrolysis occurs under acidic conditions.
-Mitigation : Use mild bases (e.g., K₂CO₃) and avoid aqueous workup until final step.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing pyrimido[2,1-b][1,3]thiazine derivatives, and how can reaction conditions be optimized?
- Methodology : Condensation of ethyl carboxilate derivatives with amines in glacial acetic acid/acetic anhydride (1:1) under reflux (8–10 hours), followed by recrystallization from ethyl acetate/ethanol (3:2). Key parameters include stoichiometric ratios (1:1 aldehyde:pyrimidine precursor) and sodium acetate as a catalyst. Yield optimization (up to 78%) requires controlled evaporation rates and solvent polarity matching .
Q. How are NMR and IR spectroscopy used to confirm the compound’s functional groups and structural integrity?
- Methodology :
- 1H NMR : Ethyl groups (δ 1.2–1.5 ppm for CH3; δ 4.1–4.3 ppm for CH2O), fluorophenyl protons (δ 7.2–7.6 ppm with J coupling).
- 13C NMR : Carbonyl carbons (δ 165–175 ppm), thiazine carbons (δ 40–60 ppm).
- IR : C=O stretches (~1700 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹). Discrepancies are resolved via X-ray crystallography .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in the pyrimido-thiazine core?
- Methodology : X-ray data reveal a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane) and an 80.94° dihedral angle between fused rings. Molecular dynamics simulations (DFT/PCM models) compare solvent-induced conformational changes with crystallographic data .
Q. What strategies address contradictions between DFT-calculated geometries and empirical X-ray data?
- Methodology :
- Analyze hydrogen bonding (e.g., C—H···O interactions in crystal packing ).
- Use software (Mercury, Olex2) to validate torsional angles.
- Cross-validate with solid-state NMR for hydrogen bonding networks .
Q. How can pharmacological potential be evaluated for kinase or microbial targets?
- Methodology :
- In vitro assays : Kinase inhibition profiling (IC50 at 10 µM), MIC determination via broth microdilution.
- Docking studies : Use PDB enzyme structures to predict binding modes.
- Correlate substituent effects (e.g., 2-fluorophenyl’s electron-withdrawing nature) with bioactivity trends in thiadiazole analogs .
Q. What crystallization techniques yield high-quality single crystals for X-ray studies?
- Methodology : Slow evaporation of ethyl acetate/ethanol (3:2) at 25°C. Key factors:
-
Solvent polarity matching solubility.
-
Seeding with microcrystals to control nucleation.
-
Pre-screening with polarized light microscopy.
Solvent System Crystal Quality Space Group Unit Cell Parameters (Å, °) Ethyl acetate/ethanol (3:2) High (diffraction-suitable) P21/c a=12.45, b=7.89, c=15.32; β=90.0
Q. How can mechanistic studies elucidate the role of the 2-fluorophenyl group in reactivity or bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
